3,4-Difluorobenzylamine primarily finds application as a precursor in the synthesis of more complex molecules used in various research fields. Its presence in the final product often serves specific purposes like:
An example of its use as a precursor is the synthesis of 2-[(5-chloro-2-methoxyphenyl)sulfonyl(2-fluoroallyl)amino]-N-(3,4-difluorobenzyl)-4-pentenamide, a compound studied for its potential biological activity [].
3,4-Difluorobenzylamine is an organic compound with the molecular formula CHFN and a molecular weight of 143.14 g/mol. It features a benzylamine structure where two fluorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound appears as a colorless to pale yellow liquid at room temperature and is soluble in organic solvents. Its unique fluorinated structure imparts distinctive chemical properties that make it valuable in various chemical applications .
The synthesis of 3,4-difluorobenzylamine can be achieved through various methods:
3,4-Difluorobenzylamine finds applications in:
Interaction studies involving 3,4-difluorobenzylamine focus on its reactivity with biological targets and other chemical species. Investigations into its interactions with enzymes or receptors could reveal its potential therapeutic roles. Additionally, studies on its behavior in biological systems may provide insights into metabolic pathways and toxicity profiles.
Similar compounds to 3,4-difluorobenzylamine include:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
3,4-Difluorobenzylamine | CHFN | Two fluorines at positions 3 and 4 |
2,4-Difluorobenzylamine | CHFN | Fluorines at positions 2 and 4 |
2,6-Difluorobenzylamine | CHFN | Fluorines at positions 2 and 6 |
(2,3,6-Trifluorophenyl)methanamine | CHFN | Three fluorines providing different chemical properties |
The unique positioning of the fluorine atoms in 3,4-difluorobenzylamine may influence its reactivity and interactions differently compared to these similar compounds.
Corrosive